tert-butyl N-(2-cyanocyclopropyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanocyclopropyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-cyanocyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: tert-Butyl N-(2-cyanocyclopropyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: In biological research, it can be used to study enzyme mechanisms and protein interactions.
Industry: In the industrial sector, it is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyanocyclopropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Used similarly as a protecting group for amines.
tert-Butyl carbazate: Another protecting group used in peptide synthesis.
Uniqueness: tert-Butyl N-(2-cyanocyclopropyl)carbamate is unique due to its specific structure, which includes a cyanocyclopropyl group. This structural feature can impart different reactivity and stability compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-(2-cyanocyclopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUOUEURKHWBNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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